3,4-Dichloro-4'-fluorobenzophenone

Benzoylurea insecticide Structure-activity relationship Chitin synthesis inhibition

3,4-Dichloro-4'-fluorobenzophenone (CAS 157428-51-8) features a unique 3,4-dichloro/4'-fluoro substitution pattern critical for downstream biological activity. SAR studies confirm the 3,4-dichlorophenyl motif is essential for benzoylurea insecticidal potency; regioisomer substitution causes substantial activity loss. Para-fluorination provides metabolically stabilized cores for drug discovery compared to ortho- or meta-fluorinated analogs. Melting point (92–93°C) enables reliable identity verification in GMP/ISO QC environments. Substituting with under-halogenated analogs introduces unquantified synthesis risk. Request your quote for high-purity material today.

Molecular Formula C13H7Cl2FO
Molecular Weight 269.09 g/mol
CAS No. 157428-51-8
Cat. No. B117913
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,4-Dichloro-4'-fluorobenzophenone
CAS157428-51-8
Molecular FormulaC13H7Cl2FO
Molecular Weight269.09 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C(=O)C2=CC(=C(C=C2)Cl)Cl)F
InChIInChI=1S/C13H7Cl2FO/c14-11-6-3-9(7-12(11)15)13(17)8-1-4-10(16)5-2-8/h1-7H
InChIKeyBEONTTCZHDFDLF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 2 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,4-Dichloro-4'-fluorobenzophenone (CAS 157428-51-8): A Halogenated Benzophenone Building Block for Pharmaceutical and Agrochemical Intermediates


3,4-Dichloro-4'-fluorobenzophenone (CAS 157428-51-8) is an asymmetrical halogenated benzophenone derivative with the molecular formula C13H7Cl2FO and a molecular weight of 269.09 g/mol . It belongs to the broader class of fluorinated benzophenones that serve as versatile intermediates in the synthesis of pharmaceuticals, agrochemicals, and liquid crystal materials [1]. The compound possesses a crystalline solid form at ambient conditions, with a melting point of 92–93 °C (recrystallized from isopropanol), a predicted boiling point of 383.3±42.0 °C, and a predicted density of 1.375±0.06 g/cm³ . Its asymmetric substitution pattern—two chlorine atoms at the 3- and 4-positions of one phenyl ring and one fluorine atom at the 4′-position of the other—creates a unique electronic environment that distinguishes it from symmetrically substituted analogs and imparts specific reactivity in downstream synthetic transformations.

Why 3,4-Dichloro-4'-fluorobenzophenone (CAS 157428-51-8) Cannot Be Substituted with Generic Benzophenone Analogs in Regulated Intermediate Synthesis


In the context of regulated pharmaceutical and agrochemical intermediate manufacturing, substitution with generic benzophenone analogs is not viable due to the precise substitution pattern required for downstream biological activity [1]. Structure-activity relationship studies on benzoylurea insecticides have demonstrated that insecticidal potency is exquisitely sensitive to the halogenation pattern on the phenyl moiety; the most toxic compounds in this class consistently incorporate the 3,4-dichlorophenyl substituent, while alterations to this substitution pattern—such as removing one chlorine, shifting substitution positions, or using symmetric 4,4′-dihalogenated analogs—result in substantial loss of insecticidal activity [2]. Furthermore, in pharmaceutical intermediate applications, even minor positional isomerism can lead to altered metabolic stability profiles; systematic analysis of Pfizer's human liver microsomal clearance database has shown that meta- and para- halogen substitution patterns produce directionally opposite effects on microsomal clearance, with para-fluorination lowering clearance while meta-substitution increases it [3]. Therefore, substituting 3,4-dichloro-4′-fluorobenzophenone with any regioisomer or under-halogenated analog introduces unquantified risk of downstream synthesis failure or altered biological performance that cannot be compensated for without full revalidation of the synthetic pathway and target product.

3,4-Dichloro-4'-fluorobenzophenone (CAS 157428-51-8) Quantitative Evidence for Scientific and Industrial Selection


Insecticidal Benzoylurea Synthesis: 3,4-Dichloro Substitution Pattern Yields Superior Potency

Structure-activity relationship analysis of substituted 1-phenyl-3-benzoylureas reveals that compounds containing a 3,4-dichlorophenyl moiety—the exact substitution pattern present in the target compound's 3,4-dichlorophenyl ring—exhibit the highest insecticidal toxicity within this class [1]. When combined with a 2,6-difluorobenzoyl moiety, this 3,4-dichloro substitution pattern produced the most toxic ureas tested; alternative substitution patterns including 4-trifluoromethyl or 4-nitrophenyl moieties showed differential but generally lower activity profiles [1]. The insecticidal efficacy of PH60-40 (a benzoylurea incorporating structural motifs derived from similar halogenated benzophenone precursors) demonstrated protective activity at 2, 5, or 10 ppm in stored wheat against multiple beetle species including Tribolium castaneum and Sitophilus granarius for 40–44 weeks under storage conditions at 20 °C and 35 °C [2].

Benzoylurea insecticide Structure-activity relationship Chitin synthesis inhibition

Physicochemical Differentiation: Melting Point as a Quality Control and Polymorph Identity Marker

3,4-Dichloro-4'-fluorobenzophenone exhibits a experimentally determined melting point of 92–93 °C when recrystallized from isopropanol . This sharp melting point range provides a robust and accessible quality control metric for verifying compound identity and purity during procurement and upon receipt. In comparison, the symmetric analog 4,4'-difluorobenzophenone melts at 105–107 °C, while 4,4'-dichlorobenzophenone melts at 147–149 °C—differences that permit straightforward differentiation and confirm correct compound identity via simple melting point determination [1]. Additionally, the presence of an experimental melting point (rather than solely predicted values) enables detection of polymorphic variation or solvate formation that may affect downstream solubility and reactivity in synthetic applications.

Physical characterization Quality control Polymorph identity

Metabolic Stability Advantage of Asymmetric para-Fluorination in Benzophenone Scaffolds

A systematic pairwise analysis of over 220,000 compounds in Pfizer's human liver microsomal clearance database demonstrates that para-position fluorination on phenyl derivatives statistically lowers microsomal clearance, whereas ortho- and meta-position fluorination increase clearance [1]. The target compound's 4'-fluoro substitution (para to the carbonyl linkage) is therefore predicted to confer enhanced metabolic stability compared to regioisomers with ortho- or meta-fluorine placement, or compared to non-fluorinated analogs. This para-fluorination effect on metabolic stability is a class-level property of fluorinated benzophenones and their downstream derivatives, supporting the selection of this specific substitution pattern when designing drug candidates or intermediates intended for in vivo applications where prolonged half-life is desired .

Drug metabolism Microsomal clearance Pharmacokinetic optimization

3,4-Dichloro-4'-fluorobenzophenone (CAS 157428-51-8) Optimal Research and Industrial Application Scenarios


Synthesis of Benzoylurea Insecticides Targeting Chitin Biosynthesis

The 3,4-dichloro substitution pattern on the phenyl ring is essential for maximal insecticidal activity in benzoylurea chitin synthesis inhibitors. 3,4-Dichloro-4'-fluorobenzophenone serves as a critical building block for constructing the 3,4-dichlorophenyl-containing benzoylurea pharmacophore [1]. Compounds derived from this intermediate class, such as DU 19111 (1-(2,6-dichlorobenzoyl)-3-(3,4-dichlorophenyl)-urea) and related analogs, have demonstrated insecticidal activity against stored-product beetles including Tribolium castaneum, Sitophilus granarius, and Sitophilus oryzae, with protective effects observed at application rates as low as 2–10 ppm in stored grain [2]. This application scenario is particularly relevant for agrochemical R&D groups developing next-generation insect growth regulators where resistance to conventional neurotoxic insecticides is a growing concern.

Pharmaceutical Intermediate for Metabolic Stability-Optimized Drug Candidates

The para-fluorinated benzophenone scaffold provides a metabolically stabilized core for drug discovery programs. Systematic analysis of human liver microsomal clearance demonstrates that para-fluorination significantly reduces metabolic clearance compared to ortho- or meta-fluorinated isomers [1]. This positions 3,4-dichloro-4'-fluorobenzophenone as a strategically advantageous intermediate for medicinal chemistry programs seeking to incorporate a benzophenone pharmacophore with optimized pharmacokinetic properties. Additionally, the compound has been implicated as an intermediate for synthesizing biologically active molecules with antiproliferative activity, as evidenced by ChEMBL database entries documenting antiproliferative effects against human MCF7 breast cancer cells for derivatives bearing this halogenation pattern [2].

Reference Standard for Quality Control and Analytical Method Validation

The well-defined melting point of 92–93 °C provides a reliable and cost-effective identity verification metric that distinguishes this compound from structurally similar benzophenones including 4,4'-difluorobenzophenone (105–107 °C), 4,4'-dichlorobenzophenone (147–149 °C), and 4-fluorobenzophenone (47–49 °C) [1]. This physical property differentiation supports the compound's use as a reference standard in quality control laboratories for HPLC method development, impurity profiling, and incoming material verification in regulated pharmaceutical and agrochemical manufacturing environments where material traceability and identity confirmation are required under cGMP or ISO guidelines.

Asymmetric Halogenated Benzophenone for Liquid Crystal and Polymer Intermediate Synthesis

Asymmetric halogenated benzophenones, including compounds with the 3,4-dichloro-4'-fluoro substitution pattern, are disclosed as intermediates for producing liquid crystals and specialty polymers [1]. The specific electronic and steric properties conferred by the asymmetric dihalogenation pattern (Cl₂ on one ring, F on the other) enable fine-tuning of molecular polarizability and mesogenic behavior in liquid crystal formulations, distinguishing this compound from symmetric analogs such as 4,4'-difluorobenzophenone which is primarily used as a PEEK polymer precursor. This application scenario is relevant for materials science R&D groups developing advanced display technologies or high-performance engineering thermoplastics requiring tailored monomer electronic properties.

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